Apixaban Impurity 14
Overview
Description
Synthesis Analysis
The synthesis of Apixaban involves new intermediates which undergo a faster amidation reaction . The process involves the use of anhydrous ammonia in propylene glycol and performing the reaction for at least 12 hours at 90°C . This method provides Apixaban having the polymorphic form named N-1, a solid form which is the thermodynamically stable form of Apixaban .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Apixaban have been studied extensively . Using state-of-the-art ultra-high performance liquid chromatography (UHPLC), it is possible to analyze the composition of the reaction mixture within a few minutes .Physical And Chemical Properties Analysis
Apixaban is almost insoluble in water, slightly soluble in organic solvents, and freely soluble in DMSO . A mixture of acetonitrile and water in various proportions is used as a mobile phase for the separation of apixaban from related impurities .Scientific Research Applications
Novel Analytical Methods for Apixaban Impurity Detection
- Development of High-Performance Liquid Chromatography (HPLC) Methods : Research has led to the development of novel, accurate, and precise HPLC methods for determining Apixaban impurities, including Apixaban Impurity 14. These methods adhere to stringent guidelines and demonstrate high sensitivity, specificity, and robustness, ensuring reliable detection and quantification of Apixaban impurities (Gosar et al., 2020), (Bharathi Tejas. G. J & Bhadre Gowda. D. G, 2021), (Shashikant B. Landge et al., 2015).
Stability and Degradation Studies
- Stability Indicating RP-HPLC Methods : These methods are instrumental in identifying and quantifying process-related and degradation impurities in Apixaban, offering a detailed analysis of the drug's stability under various conditions. This is crucial for understanding the degradation pathways and ensuring the quality and safety of the drug (Wang Zhong-b, 2015), (B. V et al., 2019).
Impurity Profiling and Characterization
- Advanced Characterization Techniques : Techniques such as LC-MS have been established for the precise determination and characterization of genotoxic impurities in Apixaban, including Apixaban Impurity 14. These techniques offer high sensitivity and specificity, essential for ensuring the safety and efficacy of the drug (V. Ramana et al., 2020), (Wang Huiju, 2015).
Safety And Hazards
properties
IUPAC Name |
6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-28-15-8-6-14(7-9-15)24-18-16(17(22-24)20(26)27)10-11-23(19(18)25)13-4-2-12(21)3-5-13/h2-9H,10-11,21H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSLQVNOMQACSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apixaban Impurity 14 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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